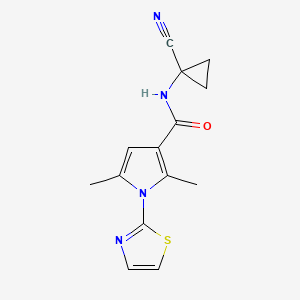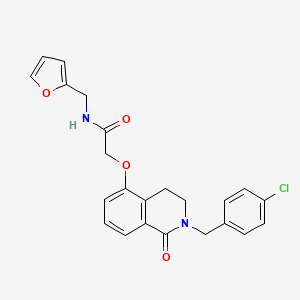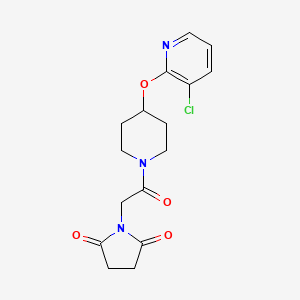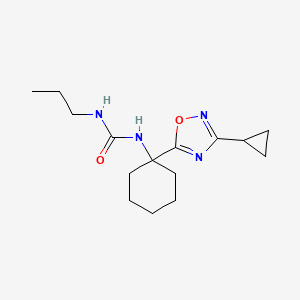
N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide, also known as CP-94,253, is a compound that has been extensively studied for its potential therapeutic applications. CP-94,253 is a small molecule that belongs to the class of pyrrole carboxamide compounds. It has been found to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of various pain-related disorders.
作用机制
The mechanism of action of N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are lipid molecules that are involved in the inflammatory response. By inhibiting the activity of COX-2, N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide has been found to have potent analgesic and anti-inflammatory properties. It has also been found to have anti-tumor activity. In addition, N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide has been found to modulate the activity of ion channels, which are responsible for the transmission of pain signals. By modulating the activity of these ion channels, N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide reduces the transmission of pain signals, thereby reducing pain.
实验室实验的优点和局限性
One of the advantages of N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of various pain-related disorders. In addition, N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide has been found to have anti-tumor activity, making it a potential candidate for the treatment of cancer. However, one of the limitations of N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide is its complex synthesis method, which makes it difficult to produce in large quantities.
未来方向
There are several future directions for the research on N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide. One of the future directions is to investigate the potential of N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide as a treatment for various pain-related disorders, such as neuropathic pain and inflammatory pain. Another future direction is to investigate the potential of N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide as a treatment for cancer. In addition, future research could focus on developing more efficient synthesis methods for N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide, which would make it more accessible for research and potential therapeutic applications.
合成方法
The synthesis of N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide is a complex process that involves several steps. The starting material for the synthesis is 2,5-dimethylpyrrole-3-carboxylic acid, which is converted to its corresponding acid chloride by reaction with thionyl chloride. The acid chloride is then reacted with 2-aminothiazole to form the corresponding amide. Finally, the amide is reacted with cyanocyclopropane in the presence of a base to yield N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide.
科学研究应用
N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of various pain-related disorders. In addition to its analgesic and anti-inflammatory properties, N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide has also been found to have anti-tumor activity, making it a potential candidate for the treatment of cancer.
属性
IUPAC Name |
N-(1-cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-9-7-11(12(19)17-14(8-15)3-4-14)10(2)18(9)13-16-5-6-20-13/h5-7H,3-4H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVSWEXIHQUOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NC=CS2)C)C(=O)NC3(CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2573871.png)
![1-Cyclopropyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2573872.png)
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B2573874.png)
![1-[6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine hydrochloride](/img/structure/B2573875.png)
![N-(4-methoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2573877.png)
![3-(Dimethylamino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile](/img/structure/B2573878.png)
![N-[2-(Prop-2-enoylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B2573879.png)
![1-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2573881.png)


![N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2573889.png)

